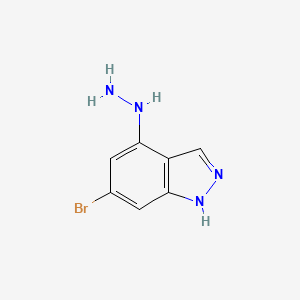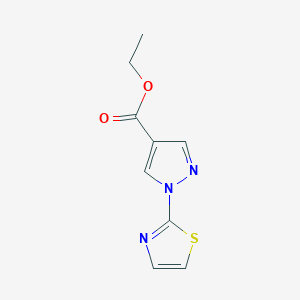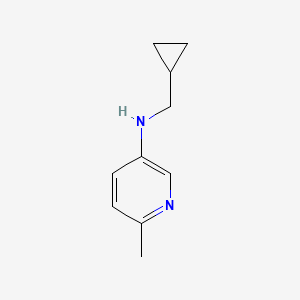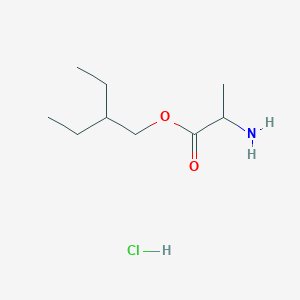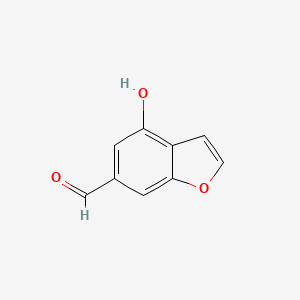
4-Hidroxi-1-benzofuran-6-carbaldehído
Descripción general
Descripción
4-Hydroxy-1-benzofuran-6-carbaldehyde is an organic compound with the molecular formula C9H6O3. It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring. This compound is characterized by the presence of a hydroxyl group at the 4-position and an aldehyde group at the 6-position of the benzofuran ring. It is used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
4-Hydroxy-1-benzofuran-6-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
Target of Action
Benzofuran compounds, including 4-hydroxy-1-benzofuran-6-carbaldehyde, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
It’s known that the compound contains two functional groups on the benzofuran core: a hydroxyl group (oh) and a carbaldehyde group. These groups can participate in various chemical reactions and potentially influence the compound’s interactions with its targets.
Biochemical Pathways
Given its biological activities, it can be inferred that the compound may influence several pathways related to tumor growth, bacterial proliferation, oxidative stress, and viral replication .
Pharmacokinetics
Result of Action
Its biological activities suggest that it may have significant effects on cell growth, bacterial proliferation, oxidative stress, and viral replication .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its stability and efficacy .
Análisis Bioquímico
Molecular Mechanism
The molecular mechanism of 4-Hydroxy-1-benzofuran-6-carbaldehyde involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The hydroxyl group can participate in hydrogen bonding with enzyme active sites, leading to enzyme inhibition or modulation. The aldehyde group can form Schiff bases with amino groups in proteins, affecting protein function and stability. Additionally, 4-Hydroxy-1-benzofuran-6-carbaldehyde can interact with transcription factors or epigenetic modifiers, leading to changes in gene expression and subsequent cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxy-1-benzofuran-6-carbaldehyde can change over time due to its stability and degradation . The compound is relatively stable at room temperature but may degrade over extended periods or under certain conditions . Long-term studies have shown that 4-Hydroxy-1-benzofuran-6-carbaldehyde can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of 4-Hydroxy-1-benzofuran-6-carbaldehyde vary with different dosages in animal models . At low doses, the compound may exhibit beneficial effects, such as anti-tumor or anti-inflammatory activities. At high doses, 4-Hydroxy-1-benzofuran-6-carbaldehyde can cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where the compound’s activity changes dramatically at specific dosage levels . These findings highlight the importance of dosage optimization in preclinical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-benzofuran-6-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dihydroxybenzaldehyde with nitromethane in the presence of acetic acid and ammonium acetate to form 5-hydroxy-2-(2-nitroethenyl)phenol. This intermediate is then reduced using sodium borohydride in a mixture of isopropanol and tetrahydrofuran to yield the desired product .
Industrial Production Methods
Industrial production methods for 4-Hydroxy-1-benzofuran-6-carbaldehyde are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications, with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-1-benzofuran-6-carbaldehyde undergoes various chemical reactions, including:
Condensation: The aldehyde group can participate in condensation reactions with other carbonyl-containing compounds to form more complex structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Condensation: Aldehyde group reacts with amines or hydrazines under acidic or basic conditions.
Major Products Formed
Oxidation: 4-Hydroxy-1-benzofuran-6-carboxylic acid.
Reduction: 4-Hydroxy-1-benzofuran-6-methanol.
Condensation: Various Schiff bases or hydrazones, depending on the reactants used.
Comparación Con Compuestos Similares
4-Hydroxy-1-benzofuran-6-carbaldehyde can be compared with other benzofuran derivatives, such as:
Benzofuran-2-carboxaldehyde: Lacks the hydroxyl group, resulting in different reactivity and biological activity.
4-Hydroxybenzaldehyde: Lacks the furan ring, leading to different chemical properties and applications.
6-Hydroxybenzofuran:
The presence of both the hydroxyl and aldehyde groups in 4-Hydroxy-1-benzofuran-6-carbaldehyde makes it unique, providing a combination of reactivity and biological activity that is not found in the other compounds.
Propiedades
IUPAC Name |
4-hydroxy-1-benzofuran-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-5-6-3-8(11)7-1-2-12-9(7)4-6/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBCKDHIZDOANU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=CC(=CC(=C21)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


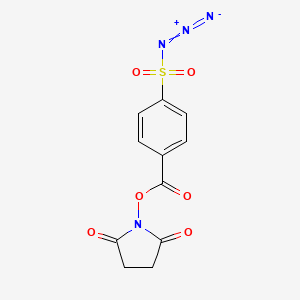

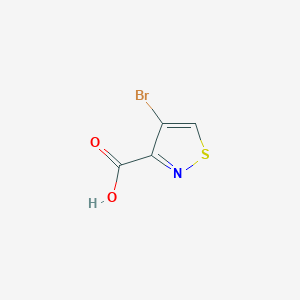
![2-(6-bromopyridin-3-yl)-6-chloro-1H-benzo[d]imidazole](/img/structure/B1379922.png)
![3-[(4-bromophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1379926.png)
![3-amino-1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one, acetic acid](/img/structure/B1379927.png)
![6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1379929.png)
